tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate
Description
This compound features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a piperazine moiety via a 2-oxoethyl linker. Its molecular formula is C₁₇H₂₄N₄O₃ (inferred from for a closely related analog). The piperazine ring provides a versatile scaffold for chemical modifications, making it a key intermediate in medicinal chemistry for targeting receptors or enzymes (e.g., kinases, GPCRs) . Notably, the compound is listed as discontinued in commercial catalogs (), limiting its direct experimental data availability.
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxo-2-piperazin-1-ylethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-6-4-13(5-7-14)12-15(21)20-10-8-18-9-11-20/h4-7,18H,8-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTORFHRWACLQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-oxo-2-(piperazin-1-yl)ethyl)phenyl isocyanate . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Physicochemical Properties
Key Findings and Implications
Structural Flexibility: The piperazine ring’s substitutents (e.g., formyl, phenoxy, trifluoromethylthio) dictate solubility, metabolic stability, and target engagement .
Synthetic Challenges : Bulky or electron-deficient substituents (e.g., CF₃S) reduce yields compared to simpler analogs .
Biological Potential: While direct data on the target compound is lacking, its analogs demonstrate broad applicability in drug discovery, particularly for kinase and GPCR targets .
Biological Activity
Tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.
Molecular Formula and Structure
The molecular formula of this compound is . The structural representation can be summarized as follows:
- SMILES : CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCNCC2
- InChI : InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-6-4-13(5-7-14)12-15(21)20-10-8-18-9-11-20/h4-7,18H,8-12H2,1-3H3,(H,19,22)
Predicted Collision Cross Section
The predicted collision cross section (CCS) values for various adducts of the compound are:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 320.19688 | 177.0 |
| [M+Na]+ | 342.17882 | 185.2 |
| [M+NH4]+ | 337.22342 | 181.6 |
| [M+K]+ | 358.15276 | 181.3 |
| [M-H]- | 318.18232 | 177.4 |
Antiplasmodial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum. For instance, derivatives with similar structural frameworks have demonstrated IC50 values in the sub-micromolar range, indicating potent activity against malaria parasites while maintaining low cytotoxicity in mammalian cell lines.
Case Study: Structure-Activity Relationship
In a comparative analysis of various derivatives, it was found that the presence of bulky non-polar substituents on the terminal piperazinyl nitrogen correlated positively with increased antiplasmodial activity. For example:
| Compound ID | IC50 (PfNF54) | Cytotoxicity (L6 cells) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.2690 µM | 124.0 µM | 460 |
| Compound B | 0.6172 µM | 185.0 µM | 299.7 |
This data highlights the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.
The mechanism of action for compounds in this class often involves interference with mitochondrial functions and metabolic pathways within the parasite. Specifically, inhibition of dihydroorotate dehydrogenase and the cytochrome bc1 complex has been suggested as potential targets.
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Parameters such as log P and log D have been calculated to assess their lipophilicity and permeability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate, and what critical parameters govern their efficiency?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a tert-butyl carbamate group to a phenyl intermediate. For example, tert-butyl carbamate reacts with chlorinated or brominated intermediates (e.g., 4-(2-chloroacetyl)phenyl derivatives) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF . Key parameters include:
- Temperature control : To minimize side reactions (e.g., hydrolysis of the carbamate group).
- pH and catalyst use : Bases like triethylamine neutralize HCl by-products, improving reaction yields .
- Protection/deprotection steps : The tert-butyl group acts as a protecting group for amines, requiring acidic conditions (e.g., TFA) for removal in downstream modifications .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer :
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) are standard methods .
- Characterization :
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155-160 ppm for C) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C₁₈H₂₆N₃O₃⁺) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can enzyme inhibition mechanisms involving this compound be experimentally probed?
- Methodological Answer :
- Kinetic assays : Measure (inhibition constant) using Michaelis-Menten kinetics with varying substrate concentrations. For example, competitive inhibition may show increased without affecting .
- Fluorescence quenching : Monitor binding to enzymes (e.g., proteases) via tryptophan fluorescence changes upon ligand interaction .
- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to identify binding motifs and hydrogen-bonding interactions .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodological Answer :
- Assay validation : Standardize cell lines, incubation times, and control compounds. For instance, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolic stability tests : Assess compound degradation in different media (e.g., liver microsomes) to explain variability in in vivo vs. in vitro results .
- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
- Methodological Answer :
- Bioisosteric replacements : Substitute the piperazine ring with morpholine or thiomorpholine to modulate lipophilicity and hydrogen-bonding capacity .
- Fragment-based design : Use X-ray/NMR data to guide modifications (e.g., adding methyl groups to the phenyl ring for steric hindrance) .
- Data table :
| Modification | Biological Activity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Piperazine | 120 nM (Kinase A) | 1:15 (Kinase A/Kinase B) |
| Morpholine | 85 nM (Kinase A) | 1:50 |
| Thiomorpholine | 200 nM (Kinase A) | 1:8 |
| Source: Hypothetical data based on |
Handling and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for solvent-based reactions .
- Waste disposal : Carbamate-containing waste should be treated with acidic hydrolysis (e.g., 1M HCl) to decompose reactive groups before disposal .
- Spill management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent spreading .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in synthetic yields across different batches?
- Methodological Answer :
- Standardized protocols : Document exact molar ratios, solvent grades, and stirring rates. For example, THF must be anhydrous to prevent side reactions .
- Quality control : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Batch records : Track deviations (e.g., humidity levels during carbamate formation) that impact yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
